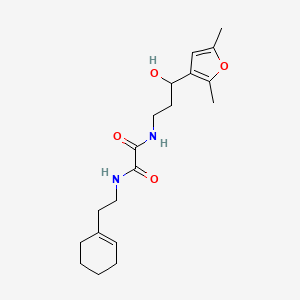![molecular formula C23H23NO6 B2932183 Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951932-68-6](/img/structure/B2932183.png)
Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optically Active Liquid Crystal Compounds
New liquid-crystal compounds have been synthesized, demonstrating mesomorphic behaviors and cholesteric phases. These compounds exhibit lower transition temperatures to isotropic phases compared to corresponding compounds, attributed to the molecular width caused by certain groups and the molecular bend in specific rings. This suggests potential applications in the development of advanced liquid crystal displays and optical devices (Haramoto & Kamogawa, 1990).
Thermally Curable Monomers
A novel monomer featuring both benzoxazine and coumarin rings has been synthesized. It undergoes photodimerization and demonstrates significant potential for creating advanced materials through thermal curing processes. This monomer's unique properties could be leveraged in the fields of polymer chemistry and material sciences for developing new polymeric materials with special physical properties (Kiskan & Yagcı, 2007).
Heterocyclic Synthesis
Research on retro-ene reactions has provided new routes to synthesizing dihydrooxazoles and dihydro-1,3-oxazines. This methodological advancement in organic synthesis indicates potential applications in drug discovery and development, where such heterocycles are common scaffolds in pharmacologically active compounds (Ito & Miyajima, 1997).
Ferroelectric Liquid Crystal Materials
Synthesis of compounds exhibiting ferroelectric liquid-crystal behavior has implications for the development of new materials for memory storage devices and displays. Such materials' ability to exhibit ferroelectricity at room temperature could revolutionize electronic devices by enabling faster switching speeds and higher storage capacities (Haramoto & Kamogawa, 1990).
Non-Symmetric Dimers and Mesogenic Behavior
The study of non-symmetric dimers and their thermal behavior contributes to the understanding of liquid crystalline materials' properties. This research can aid in designing liquid crystal molecules with tailored properties for specific applications in displays and optical devices (Yeap, Osman, & Imrie, 2015).
Crystal Engineering
The use of pressure to induce phase transitions in high-Z′ structures, as demonstrated with Methyl 2-(carbazol-9-yl)benzoate, highlights the potential of crystal engineering to control the molecular packing and properties of materials. Such techniques could be invaluable in the pharmaceutical industry for modifying drug solubility and in materials science for creating substances with desired mechanical or optical characteristics (Johnstone et al., 2010).
Propiedades
IUPAC Name |
methyl 4-[[9-(2-methylpropyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14(2)10-24-11-18-19(29-13-24)9-8-17-21(25)20(12-28-22(17)18)30-16-6-4-15(5-7-16)23(26)27-3/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCLOPDLCRITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



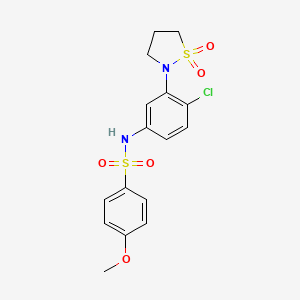
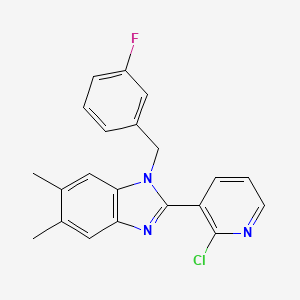
![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)
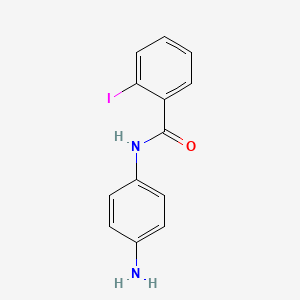
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

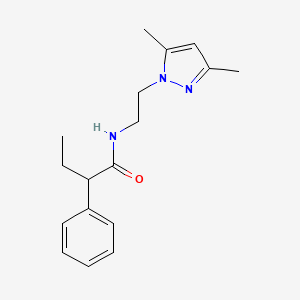
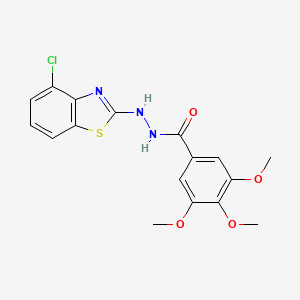
![2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2932118.png)
![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)

